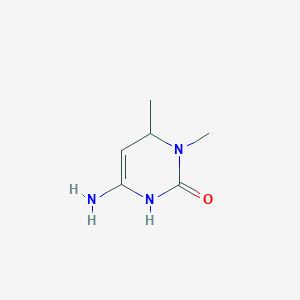![molecular formula C11H15N3O3 B12905737 Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate CAS No. 56468-14-5](/img/structure/B12905737.png)
Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and energy consumption. The use of solid support catalysts like Al2O3 and TiCl4 can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like α-haloketones.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in ethanol.
Substitution: α-Haloketones in polar organic solvents under microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes like cyclin-dependent kinases, thereby affecting cell cycle regulation. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities, including antiviral and anticancer properties.
Imidazo[1,2-a]pyrimidines: Used in medicinal chemistry for drug development due to their structural versatility.
Uniqueness
Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
56468-14-5 |
|---|---|
Molekularformel |
C11H15N3O3 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
ethyl 8-methoxy-3-methyl-8H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-4-17-11(15)14-6-5-13-8(2)12-7-9(13)10(14)16-3/h5-7,10H,4H2,1-3H3 |
InChI-Schlüssel |
LJFFADLXQHTCHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C=CN2C(=NC=C2C1OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)

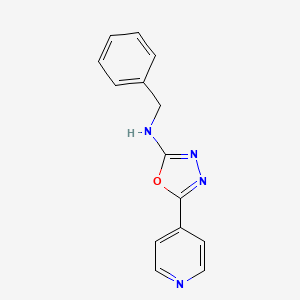
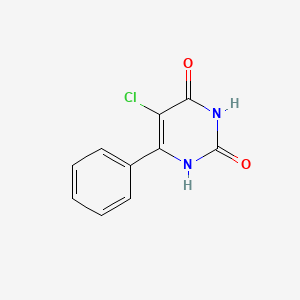
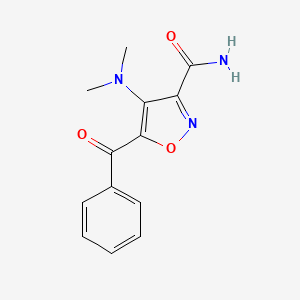
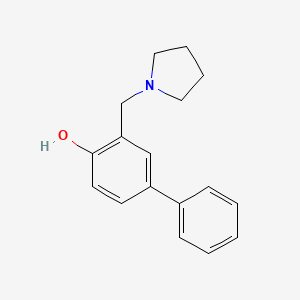
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
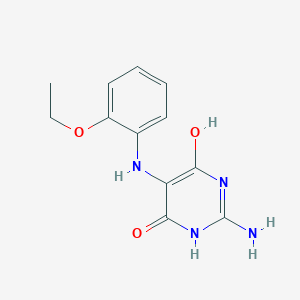

![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
